molecular formula C14H15N3S B4219222 N-(4-anilinophenyl)-N'-methylthiourea

N-(4-anilinophenyl)-N'-methylthiourea

Cat. No.: B4219222
M. Wt: 257.36 g/mol
InChI Key: GIDBMBDZOLMSNT-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-N'-methylthiourea is a thiourea derivative characterized by a central thiourea (N-C(=S)-N) core substituted with a 4-anilinophenyl group at one nitrogen and a methyl group at the other. Thioureas are known for their versatile applications in medicinal chemistry, coordination chemistry, and materials science due to their hydrogen-bonding capacity, metal-chelating properties, and structural adaptability.

Properties

IUPAC Name

1-(4-anilinophenyl)-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-15-14(18)17-13-9-7-12(8-10-13)16-11-5-3-2-4-6-11/h2-10,16H,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDBMBDZOLMSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Data Table: Comparative Analysis of Thiourea Derivatives

Compound Substituents Key Activity/Property IC₅₀ (µM) or Notable Data Reference
This compound 4-anilinophenyl, methyl Hypothesized DGC inhibition N/A -
N-(4-anilinophenyl)benzamide 4-anilinophenyl, benzamide DGC inhibitor 1 (VC2370), 17.83 (WspR)
Sulfasalazine Sulfonamide DGC inhibitor 200–360
N-(4-Chlorophenyl)-N'-allylthiourea 4-chlorophenyl, allyl Unknown N/A
N-Benzoyl-N′-4-cyanophenylthiourea Benzoyl, 4-cyanophenyl Electrochemical activity E₁/₂ = -0.85 V (nitro reduction)

Research Findings and Implications

  • Enzyme Inhibition: The 4-anilinophenyl group is critical for binding to DGCs, as seen in N-(4-anilinophenyl)benzamide . Thiourea derivatives may leverage hydrogen bonding for tighter enzyme interactions compared to amides or sulfonamides.
  • Biofilm Disruption: Thioureas with aromatic substitutions (e.g., 4-anilinophenyl) show promise in reducing biofilm formation, though preformed biofilms may remain unaffected .
  • Structural Flexibility: Minor substituent changes (e.g., methyl vs. allyl) significantly alter solubility, metabolic stability, and target engagement, emphasizing the need for rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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